molecular formula C19H24N2O3S B10969386 N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide

N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide

Cat. No.: B10969386
M. Wt: 360.5 g/mol
InChI Key: BJNZNWLPGMEUJH-UHFFFAOYSA-N
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Description

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and a cyclohexylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE typically involves multiple steps, including the formation of the thiophene and furan rings, followed by the introduction of the cyclohexylcarbamoyl group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Furan Ring: This step may involve the use of furfural or other furan derivatives, often under catalytic conditions.

    Introduction of the Cyclohexylcarbamoyl Group: This step typically involves the reaction of the intermediate compound with cyclohexyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYLTHIOPHEN-2-YL]-1-ETHYLPYRAZOLE-3-CARBOXAMIDE
  • N-(1-CYCLOHEXYLCARBAMOYL-2-(3-NITRO-PHENYL)-VINYL)-4-METHYL-BENZAMIDE
  • N-{4-[(CYCLOHEXYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE

Uniqueness

N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C19H24N2O3S/c1-11-13(3)25-19(21-17(22)15-9-10-24-12(15)2)16(11)18(23)20-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

BJNZNWLPGMEUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=C(OC=C3)C)C

Origin of Product

United States

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